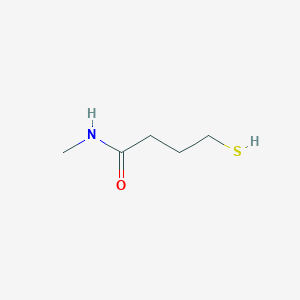

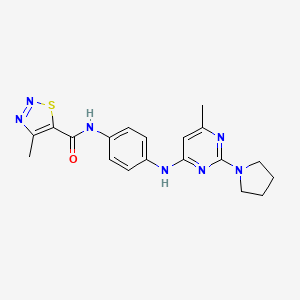

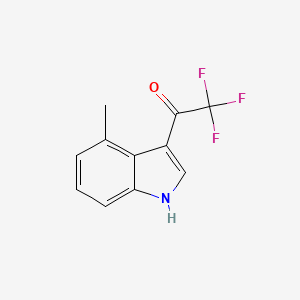

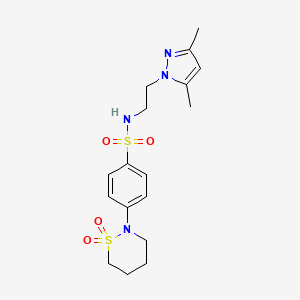

![molecular formula C16H12BrNO3S3 B2914883 N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide CAS No. 1797615-53-2](/img/structure/B2914883.png)

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide, also known as BVT.5182, is a small molecule inhibitor that has shown potential in various scientific research applications. 5182.

Wissenschaftliche Forschungsanwendungen

Interaction with Surfactants

Research by Saeed et al. (2017) investigated the solubilization of thiophene derivatives, including those related to N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide, by micellar solutions of anionic surfactant Sodium dodecyl sulphate (SDS). The study utilized electrical conductivity and UV–vis spectroscopy to explore the interaction, revealing spontaneous solubilization driven by enthalpy and entropy. The findings suggested that the compound's large molecular size and aromatic nature affected its solubilization negatively, indicated by poor binding capacity and inadequate partitioning (Saeed et al., 2017).

Synthesis and Biological Evaluation

Another study by Noreen et al. (2017) focused on the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, highlighting a convenient approach for their production. These compounds were evaluated for urease inhibition, hemolytic, and antibacterial activities. The study found that some derivatives exhibited significant biological activities, suggesting their potential as therapeutic agents. Specifically, a compound demonstrated high urease inhibition activity, surpassing the standard thiourea, and exhibited promising antibacterial properties (Noreen et al., 2017).

Antibacterial and Antifungal Properties

Research on sulfonamide-derived compounds and their transition metal complexes conducted by Chohan and Shad (2011) synthesized new ligands and their metal complexes to explore their antibacterial and antifungal activities. The study revealed that all compounds showed moderate to significant activity against various bacterial strains and good antifungal activity, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Chohan & Shad, 2011).

Antitumor and Antibacterial Agents

Hafez et al. (2017) synthesized a novel series of compounds, including thiophene derivatives, to evaluate their in vitro activity against tumor cell lines and antibacterial activity. The study identified compounds with higher activity against liver, colon, and lung cancer cell lines compared to the standard drug doxorubicin. Additionally, some compounds exhibited high antibacterial activity, highlighting the therapeutic potential of thiophene sulfonamide derivatives in treating cancer and bacterial infections (Hafez et al., 2017).

Eigenschaften

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQDHBJWRUNNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

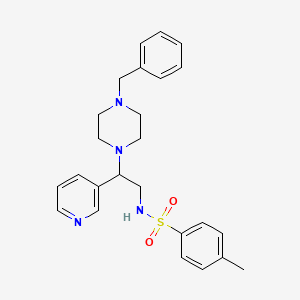

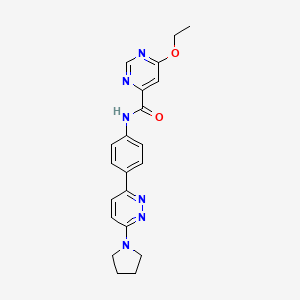

![N-Ethyl-N-[2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2914815.png)